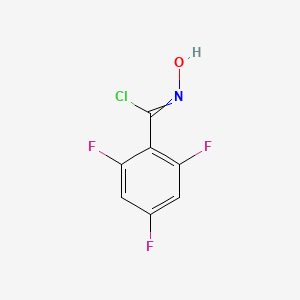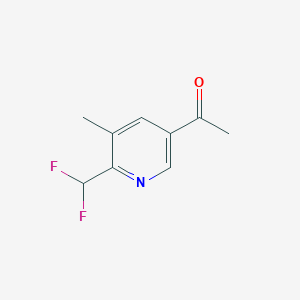![molecular formula C10H8FNO3 B13681376 6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to a benzo[d][1,3]oxazin-4-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves cyclization reactions starting from appropriately substituted aniline derivatives. One common synthetic route involves the following steps:
Nitration: The starting material, such as 2-methyl-4-nitroaniline, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Cyclization: The amino group reacts with a suitable carbonyl compound, such as 2-fluoro-4-methoxybenzaldehyde, under acidic or basic conditions to form the oxazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazine ring to its dihydro analogs.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted oxazines and their derivatives.
Applications De Recherche Scientifique
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound lacks the fluorine atom, which may influence its binding affinity to molecular targets.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The presence of a bromine atom instead of fluorine may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
6-fluoro-8-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8FNO3/c1-5-12-9-7(10(13)15-5)3-6(11)4-8(9)14-2/h3-4H,1-2H3 |
Clé InChI |
RSNGFVVOKVHDIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2OC)F)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)

![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
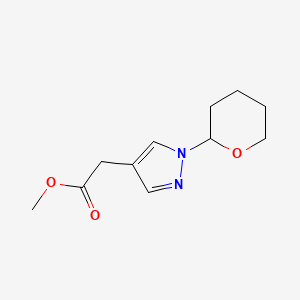
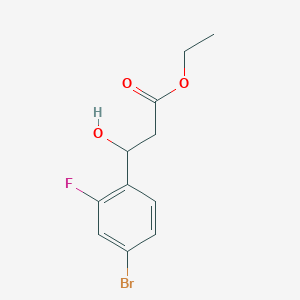
![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
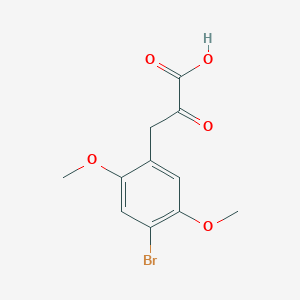
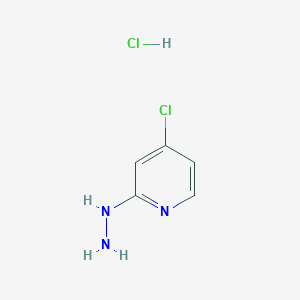
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
